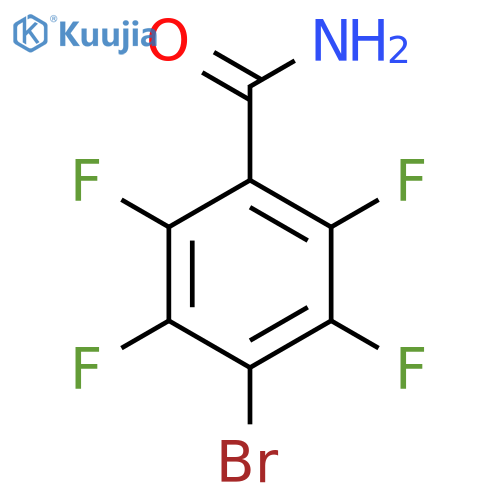

Cas no 17823-41-5 (4-Bromo-2,3,5,6-tetrafluorobenzamide)

4-Bromo-2,3,5,6-tetrafluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2,3,5,6-tetrafluorobenzamide

- BrC1=C(C(=C(C(=O)N)C(=C1F)F)F)F

-

- インチ: 1S/C7H2BrF4NO/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H2,13,14)

- InChIKey: UDQTYGUNTXLNHG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=C(C(N)=O)C(=C1F)F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 43.1

4-Bromo-2,3,5,6-tetrafluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001775-500mg |

4-Bromo-2,3,5,6-tetrafluorobenzamide |

17823-41-5 | 97% | 500mg |

790.55 USD | 2021-05-31 | |

| Alichem | A015001775-250mg |

4-Bromo-2,3,5,6-tetrafluorobenzamide |

17823-41-5 | 97% | 250mg |

484.80 USD | 2021-05-31 | |

| Alichem | A015001775-1g |

4-Bromo-2,3,5,6-tetrafluorobenzamide |

17823-41-5 | 97% | 1g |

1,519.80 USD | 2021-05-31 |

4-Bromo-2,3,5,6-tetrafluorobenzamide 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

4-Bromo-2,3,5,6-tetrafluorobenzamideに関する追加情報

4-Bromo-2,3,5,6-tetrafluorobenzamide (CAS 17823-41-5): A Versatile Fluorinated Building Block for Modern Chemistry

4-Bromo-2,3,5,6-tetrafluorobenzamide (CAS 17823-41-5) represents a highly valuable fluorinated aromatic compound that has gained significant attention in pharmaceutical, agrochemical, and materials science research. This brominated tetrafluorobenzamide derivative serves as a crucial intermediate for synthesizing various specialty chemicals, particularly in the development of advanced materials and bioactive molecules.

The unique structural features of 4-Bromo-2,3,5,6-tetrafluorobenzamide make it particularly interesting for researchers working on fluorine-containing compounds. The presence of both bromine and fluorine substituents on the benzene ring creates multiple reactive sites that can be selectively modified, allowing for diverse synthetic transformations. This characteristic has made it a popular choice for designing high-performance materials and drug candidates with improved metabolic stability.

Recent studies highlight the growing importance of polyfluorinated benzamides in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The 4-Bromo-2,3,5,6-tetrafluorobenzamide structure offers excellent potential for creating compounds with enhanced binding affinity and selectivity, addressing current challenges in drug discovery programs targeting resistant pathogens and complex diseases.

In materials science, derivatives of 4-Bromo-2,3,5,6-tetrafluorobenzamide (CAS 17823-41-5) have shown promise for developing advanced liquid crystal materials and organic electronic components. The strong electron-withdrawing nature of the fluorine atoms, combined with the reactive bromine site, enables the creation of novel molecular architectures with tailored electronic properties. Researchers are particularly interested in its applications for OLED materials and organic semiconductors.

The synthesis and applications of 4-Bromo-2,3,5,6-tetrafluorobenzamide frequently appear in discussions about green chemistry approaches and sustainable fluorination methods. As environmental regulations become stricter, chemists are developing more efficient routes to prepare such fluorinated building blocks with reduced waste generation and energy consumption. Recent publications demonstrate innovative catalytic systems for introducing fluorine atoms into aromatic systems more selectively and economically.

Quality control of 4-Bromo-2,3,5,6-tetrafluorobenzamide typically involves advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability under various conditions has been thoroughly investigated, with studies showing excellent shelf life when stored properly in cool, dry environments protected from light. These characteristics make it a reliable reagent for long-term research projects.

From a commercial perspective, the demand for 4-Bromo-2,3,5,6-tetrafluorobenzamide (CAS 17823-41-5) has been steadily increasing, particularly from pharmaceutical companies engaged in fluorinated drug development. Market analysis reports indicate growing interest in this compound as a key intermediate for several drug candidates currently in clinical trials. The unique electronic properties imparted by its tetrafluorinated benzene ring contribute to improved pharmacokinetic profiles in many therapeutic agents.

Recent patent literature reveals innovative applications of 4-Bromo-2,3,5,6-tetrafluorobenzamide derivatives in areas ranging from agricultural chemicals to advanced polymer materials. Several patents describe its use in creating novel herbicides with enhanced environmental profiles, while others highlight its incorporation into high-performance polymers for specialized coatings and adhesives. This versatility continues to drive research interest across multiple industries.

For researchers working with 4-Bromo-2,3,5,6-tetrafluorobenzamide, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols for handling organic compounds should be maintained. The compound's material safety data sheet provides detailed information about storage conditions, compatibility, and disposal methods.

The future outlook for 4-Bromo-2,3,5,6-tetrafluorobenzamide (CAS 17823-41-5) appears promising, with ongoing research exploring its potential in emerging fields such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its unique combination of reactivity and stability makes it an attractive building block for designing porous materials with applications in gas storage, separation technologies, and heterogeneous catalysis. As synthetic methodologies continue to advance, we can expect to see even more innovative uses for this versatile fluorinated compound.

17823-41-5 (4-Bromo-2,3,5,6-tetrafluorobenzamide) 関連製品

- 1021065-94-0(2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide)

- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)

- 461673-90-5((2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2757871-74-0(2-Tert-butyl-4,6-dimethylphenyl 4-methylbenzene-1-sulfonate)

- 1252266-35-5(N-(cyanomethyl)-N-cyclopropyl-4-(cyclopropylmethoxy)benzamide)

- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)

- 1805602-04-3(5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid)

- 871842-90-9(2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))

- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

- 450349-54-9(2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide)